3-Pyridinamine, 6-butyl-

Description

BenchChem offers high-quality 3-Pyridinamine, 6-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinamine, 6-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

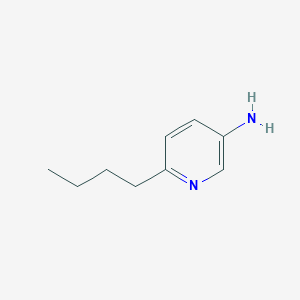

2D Structure

3D Structure

Properties

IUPAC Name |

6-butylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-3-4-9-6-5-8(10)7-11-9/h5-7H,2-4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDLGENZIBLWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00485671 | |

| Record name | 3-Pyridinamine, 6-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30683-12-6 | |

| Record name | 3-Pyridinamine, 6-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Overview of Pyridinamine Chemistry

Significance of Aminopyridines in Heterocyclic Chemical Synthesis and Transformations

Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in recent decades due to their diverse biological activities and their utility as building blocks in organic synthesis. sciencepublishinggroup.comresearchgate.net These compounds are characterized by a pyridine (B92270) ring substituted with an amino group. The three basic isomers are 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each exhibiting distinct chemical and pharmacological properties. sciencepublishinggroup.comresearchgate.net

The presence of both a basic nitrogen atom in the pyridine ring and an amino group makes aminopyridines versatile reactants in a multitude of chemical transformations. nih.gov They serve as key structural cores in the synthesis of more complex bioactive molecules, including natural products, medicinally important compounds, and functional organic materials. researchgate.net Their ability to be readily functionalized allows for the creation of a wide array of derivatives with tailored properties. ijpbs.net For instance, aminopyridines are precursors to fused heterocyclic systems like imidazo[1,2-a]pyridines, which are of great interest in medicinal chemistry. bio-conferences.org The development of efficient synthetic methods for aminopyridine derivatives is crucial for advancing drug discovery and materials science. sciencepublishinggroup.comresearchgate.net

Structural Classification and Research Relevance of Pyridinamine Derivatives

Pyridinamine derivatives can be broadly classified based on the position of the amino group on the pyridine ring (2-, 3-, or 4-), as well as the nature and position of other substituents. The electronic properties of the pyridine ring are significantly influenced by the position of the amino group, which in turn affects the reactivity and biological activity of the molecule. sciencepublishinggroup.com

The research relevance of pyridinamine derivatives is vast, spanning from medicinal chemistry to materials science. In medicinal chemistry, the aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents. ijpbs.nettandfonline.com The ability of the amino group to form hydrogen bonds is a key factor in the binding of these molecules to biological targets like enzymes and receptors.

Furthermore, the structural diversity of pyridinamine derivatives, achieved through substitution on the pyridine ring and/or the amino group, allows for the fine-tuning of their physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. cymitquimica.comcymitquimica.com The tert-butyl group, for example, is often introduced to increase steric bulk and lipophilicity, potentially influencing the compound's interaction with biological targets and its pharmacokinetic profile. cymitquimica.comcymitquimica.com

Chemical Identity and Properties of 3 Pyridinamine, 6 Butyl

The compound 3-Pyridinamine, 6-butyl-, also known as 6-butylpyridin-3-amine, is a specific derivative of 3-aminopyridine. It is characterized by a butyl group attached to the 6th position of the pyridine (B92270) ring.

| Identifier | Value |

| CAS Number | 30683-12-6 |

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 6-butylpyridin-3-amine |

This data is compiled from multiple sources. guidechem.comnih.gov

Synthesis and Manufacturing

The synthesis of 3-pyridinamine, 6-butyl- and related aminopyridine derivatives can be achieved through various organic synthesis methodologies. A common approach involves the Chichibabin reaction, where pyridine (B92270) reacts with sodium amide to introduce an amino group, typically at the 2-position. abertay.ac.uk However, for the synthesis of specifically substituted pyridinamines like 3-pyridinamine, 6-butyl-, multi-step synthetic routes are generally required.

These routes often start with a pre-functionalized pyridine ring. For instance, a common strategy is the reduction of a corresponding nitropyridine. libretexts.org The synthesis might begin with a pyridine derivative already containing the butyl group at the 6-position, which is then nitrated at the 3-position, followed by the reduction of the nitro group to an amino group.

Another general method for preparing primary amines involves the reaction of a nitrogen nucleophile with a carbon electrophile, followed by the removal of any protecting groups. libretexts.org For instance, a 6-butyl-3-halopyridine could potentially undergo a nucleophilic substitution reaction with an ammonia (B1221849) equivalent.

More advanced methods, such as palladium-catalyzed cross-coupling reactions, have also become powerful tools for the synthesis of functionalized aminopyridines. google.com These methods offer a high degree of control and flexibility in introducing various substituents onto the pyridine ring.

Applications in Catalysis and Advanced Materials Science

Role as a Building Block in Complex Organic Molecule Synthesis

Substituted pyridinamines are recognized as valuable intermediates or "building blocks" for the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries. lookchem.com The pyridine (B92270) ring is a common scaffold in a vast number of marketed drugs, where it can influence properties like solubility, polarity, and the capacity for hydrogen bonding. acs.org

The utility of pyridinamine derivatives is well-documented. For example, 5-(tert-Butyl)pyridin-3-amine is employed as a building block for creating complex organic molecules with potential therapeutic applications. lookchem.com Similarly, 6-propoxypyridin-3-amine (B3053211) serves as an intermediate in the synthesis of specialty chemicals and as a lead compound for developing new pharmaceuticals. The presence of the amino group provides a reactive site for forming C-N bonds, a crucial step in the synthesis of many biologically active compounds. The structure of 6-butyl-3-pyridinamine, with its combination of a pyridine core and a reactive amine, makes it a prime candidate for use as a synthetic building block. Evidence for the incorporation of this scaffold into larger structures can be found in public chemical databases, which list complex derivatives. nih.govuni.lu

| Building Block | Reported Application | Reference |

|---|---|---|

| 5-(tert-Butyl)pyridin-3-amine | Intermediate for complex organic molecules and drug candidates. | lookchem.com |

| tert-Butyl (6-aminopyridin-3-yl)carbamate | Intermediate in the development of kinase inhibitors and bioactive molecules. | |

| 6-Propoxypyridin-3-amine | Intermediate for specialty chemicals and pharmaceuticals. | |

| 5-Chloro-3-pyridinamine | Catalyst and intermediate for polymer synthesis. | biosynth.com |

Contributions to Polymer and Dendritic Network Formation

The unique, highly branched, and well-defined three-dimensional architecture of dendritic polymers, or dendrimers, makes them suitable for a variety of applications, including drug delivery and gene therapy. researchgate.netscispace.com The synthesis of these macromolecules relies on a step-by-step, controlled process starting from a central core molecule. scispace.com

Dendrimers are constructed using monomers that have multiple reactive functional groups, allowing for generational growth. nih.gov A common synthetic strategy is the divergent method, where the dendrimer is built outwards from a multifunctional core. scispace.com For instance, poly(amidoamine) (PAMAM) dendrimers, which are commercially available, use ammonia (B1221849) or ethylenediamine (B42938) as the core molecule. The primary amine groups of the core react in a repetitive sequence of Michael addition and amidation to build the dendritic structure. scispace.comnih.gov

The structure of 6-butyl-3-pyridinamine, possessing both a primary amine and a pyridine ring nitrogen, presents the potential for it to act as a core or a branching unit in the synthesis of novel polymers and dendrimers. The two nitrogen atoms could serve as points for chain extension or branching, leading to new classes of dendritic materials with potentially unique properties conferred by the incorporated pyridine rings.

| Generation | Number of Surface Groups | Molecular Weight |

|---|---|---|

| G0 (Core) | 2 | ~150 g/mol |

| G1 | 4 | Increases |

| G2 | 8 | Increases further |

| G3 | 16 | Increases further |

Potential in Functional Materials Development

Pyridine-containing compounds are integral to the development of a wide array of functional organic materials due to their distinct electronic properties and structural rigidity. These materials find use in optoelectronics, sensor technology, and liquid crystal displays. rsc.orgjmchemsci.comnih.gov

Nitropyridine derivatives, for example, have been investigated for their nonlinear optical (NLO) properties, which are essential for applications in optical data processing and telecommunications. optica.org The push-pull electronic nature of such molecules, often an electron-donating group (like an amine) and an electron-withdrawing group on the pyridine ring, can lead to a large molecular hyperpolarizability, a key requirement for NLO materials. nih.gov

Furthermore, the rigid, aromatic structure of the pyridine ring is a common feature in molecules that exhibit liquid crystalline properties. jmchemsci.comwikipedia.orguobaghdad.edu.iq By attaching flexible side chains, such as the butyl group in 6-butyl-3-pyridinamine, it is possible to design molecules that can self-assemble into the ordered yet fluid phases characteristic of liquid crystals. tcichemicals.com

In the realm of organic electronics, iridium(III) complexes containing substituted pyridinamine-based ligands have been synthesized and studied as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov The specific ligands play a critical role in tuning the emission color and efficiency of the device. Given these precedents, 6-butyl-3-pyridinamine represents a promising platform for designing new functional materials for a range of advanced technological applications.

After a comprehensive search for scientific literature focusing on the chemical compound "3-Pyridinamine, 6-butyl-," it has been determined that there is a lack of specific published research pertaining to its computational and theoretical chemical properties. While computational methods such as Density Functional Theory (DFT) and ab initio calculations are widely used to study related pyridine derivatives acs.orgias.ac.in, and general methodologies for theoretical spectroscopy and electronic structure analysis are well-established ossila.comrsc.orgspectroscopyonline.com, specific data for 3-Pyridinamine, 6-butyl- is not available in the public domain based on the conducted searches.

Studies on different isomers, such as 6-(tert-Butyl)pyridin-3-amine, or pyridines with other substituents have been noted researchgate.netsigmaaldrich.com, but this information cannot be extrapolated to 3-Pyridinamine, 6-butyl- due to the specific influence of the n-butyl group on the molecule's geometric and electronic structure.

Therefore, it is not possible to provide a detailed, scientifically accurate article for the following sections as requested:

Computational and Theoretical Chemical Studies5.1. Quantum Chemical Calculations for Molecular Structure and Conformation5.1.1. Density Functional Theory Dft Applications for Geometric Optimization5.1.2. Ab Initio Methods in Conformational Analysis5.2. Theoretical Vibrational Spectroscopy: Infrared and Raman Analyses5.2.1. Prediction of Spectroscopic Signatures and Peak Assignments5.2.2. Elucidation of Conformational Effects on Vibrational Modes5.3. Electronic Structure Analysis: Homo/lumo Energetics and Charge Transfer

Without dedicated research on 3-Pyridinamine, 6-butyl-, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further experimental and computational research is needed to elucidate the specific properties of this compound.

Due to the highly specific nature of the query, a comprehensive search of available scientific literature and databases did not yield specific computational studies focusing on the reaction mechanisms and transition states of 3-Pyridinamine, 6-butyl-. Research in the field of computational chemistry often targets broader classes of compounds or those with specific, widely recognized applications, and it appears this particular molecule has not been the subject of detailed published research in this exact area.

Therefore, it is not possible to provide an article section on "Computational Modeling of Reaction Mechanisms and Transition States" for 3-Pyridinamine, 6-butyl- that includes detailed research findings and data tables as requested. General principles of computational chemistry on related pyridine (B92270) and amine compounds are available, but this would not adhere to the strict requirement of focusing solely on the specified molecule.

For a comprehensive understanding, future research would need to be conducted to computationally model the reaction mechanisms of 3-Pyridinamine, 6-butyl-. Such studies would likely involve the use of Density Functional Theory (DFT) or other quantum mechanical methods to explore potential reaction pathways, calculate the energies of reactants, products, and transition states, and elucidate the electronic and steric effects of the butyl and amino substituents on the pyridine ring's reactivity.

Environmental Fate and Biodegradation Studies of Pyridine Derivatives

Microbial Degradation Pathways of Pyridine (B92270) and its Derivatives

Pyridine and its derivatives are known to be degraded by a variety of microorganisms. asm.orgresearchgate.net Several bacterial genera, including Arthrobacter, Nocardia, Pseudomonas, and Rhodococcus, have been identified as capable of utilizing pyridine compounds as a source of carbon and nitrogen. asm.orgresearchgate.nettandfonline.com The microbial degradation of pyridines can proceed through different pathways, largely dependent on the nature and position of the substituents on the pyridine ring. tandfonline.com

A common initial step in the aerobic degradation of many pyridine derivatives is hydroxylation, where a hydroxyl group is introduced into the pyridine ring. tandfonline.com This reaction is often catalyzed by monooxygenase or dioxygenase enzymes. researchgate.netnih.gov For instance, the degradation of pyridine itself can be initiated by a two-component flavin-dependent monooxygenase system, leading to ring cleavage. asm.orgnih.gov Following hydroxylation, the ring is typically cleaved, and the resulting aliphatic intermediates are further metabolized, eventually entering central metabolic pathways like the Krebs cycle. For example, the catabolism of pyridine in Arthrobacter sp. strain 68b results in the formation of succinic acid. asm.orgnih.gov

The presence of an amino group, as in 6-butyl-3-pyridinamine, can influence the degradation pathway. Studies on aminopyridines suggest they are generally more biodegradable than halogenated pyridines but may be less readily degraded than hydroxypyridines or pyridinecarboxylic acids. nih.govnih.gov The position of the amino group is also critical; for example, isomers with substituents at the C-2 or C-3 position are often biotransformed faster than those at the C-4 position under anaerobic conditions. nih.gov

The butyl group at the 6-position of 6-butyl-3-pyridinamine would likely be targeted by microbial enzymes. Alkyl side chains on aromatic rings are often subject to initial oxidation. This can proceed via terminal oxidation of the alkyl chain to form a carboxylic acid, or through direct hydroxylation of the ring. The presence of the alkyl group may also sterically hinder the enzymatic attack on the pyridine ring. Data on the environmental fate of alkylpyridines is noted to be lacking. tandfonline.comresearchgate.net

Table 1: Examples of Bacteria Involved in Pyridine Derivative Degradation

| Bacterial Genus | Degraded Pyridine Derivative(s) | Reference(s) |

|---|---|---|

| Arthrobacter | Pyridine, 2-hydroxypyridine | asm.orgtandfonline.com |

| Nocardia | Pyridine, Nicotine | researchgate.nettandfonline.com |

| Pseudomonas | Nicotinic Acid, Pyridine | asm.orgtandfonline.com |

| Rhodococcus | 2-hydroxypyridine | researchgate.net |

| Paracoccus | Pyridine | asm.org |

Environmental Transformation Mechanisms and Metabolite Identification

The environmental transformation of pyridine derivatives is not limited to microbial degradation and can also involve abiotic processes such as photolysis. tandfonline.comresearchgate.net However, biodegradation is a key process in the ultimate fate of these compounds. The transformation of pyridine derivatives often results in the formation of various metabolites, the identification of which is crucial for understanding the degradation pathway.

For pyridine itself, metabolites such as (Z)-N-(4-oxobut-1-enyl)formamide, succinate (B1194679) semialdehyde, and ultimately succinic acid have been identified in the catabolic pathway of Arthrobacter sp. 68b. asm.orgnih.gov In the degradation of other pyridine derivatives, hydroxylated intermediates are common. tandfonline.com For example, the metabolism of pyridine compounds by phthalate-degrading bacteria has been shown to produce hydroxylated products. researchgate.net

For 6-butyl-3-pyridinamine, it can be hypothesized that initial transformation would involve either hydroxylation of the pyridine ring or oxidation of the butyl side chain. Potential metabolites could include hydroxylated derivatives of 6-butyl-3-pyridinamine or compounds where the butyl group has been oxidized to a carboxylic acid, such as 3-amino-3-pyridinepropionic acid or similar structures. Subsequent ring cleavage would then lead to the formation of aliphatic acids that can be mineralized.

It is also important to consider that under anaerobic conditions, the degradation pathways can differ significantly. Reductive processes may become more prominent, potentially leading to different sets of intermediates. tandfonline.com For instance, under sulfidogenic conditions, the biodegradability of pyridine derivatives is highly dependent on the substituent, with carboxyl- and hydroxyl-substituted pyridines being more susceptible to transformation than methyl- or chloro-substituted ones. nih.gov

Table 2: General Transformation Products of Pyridine Derivatives

| Parent Compound Class | Typical Transformation Products | Degradation Process | Reference(s) |

|---|---|---|---|

| Pyridine | (Z)-N-(4-oxobut-1-enyl)formamide, Succinic acid | Aerobic microbial degradation | asm.orgnih.gov |

| Hydroxypyridines | Dihydroxylated and trihydroxylated pyridines | Aerobic microbial degradation | researchgate.nettandfonline.com |

| Pyridinecarboxylic acids | Hydroxylated pyridinecarboxylic acids | Aerobic microbial degradation | tandfonline.com |

| General Pyridine Derivatives | Hydroxylated intermediates | Metabolism by various bacteria | researchgate.net |

Q & A

Basic: What are the established synthetic routes for 6-butyl-3-pyridinamine, and how do reaction conditions influence yield?

Answer:

6-Butyl-3-pyridinamine can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 3-aminopyridine with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction optimization may involve adjusting temperature (80–120°C), solvent polarity, and catalyst choice (e.g., phase-transfer catalysts). Monitoring by TLC or HPLC ensures reaction completion. Yields typically range from 40–70%, depending on steric and electronic effects of substituents .

Basic: How is 6-butyl-3-pyridinamine characterized structurally, and what spectroscopic benchmarks are critical?

Answer:

Structural confirmation requires:

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR shifts to 3-pyridinamine (e.g., δ~7.0–8.5 ppm for aromatic protons, δ~45–50 ppm for the butyl chain carbons) .

- Mass Spectrometry : Molecular ion peak at m/z 150 (C₉H₁₄N₂) with fragmentation patterns matching the butyl side chain .

- IR : N-H stretching (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Advanced: How can contradictory data on the compound’s solubility and stability be resolved experimentally?

Answer:

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or hydration states. Resolve by:

- Purification : Recrystallization (e.g., using ethanol/water mixtures) followed by Karl Fischer titration to confirm anhydrous state .

- Stability Studies : Accelerated degradation tests under varying pH, temperature, and light exposure, analyzed via HPLC-UV to track decomposition products .

Advanced: What computational methods validate the electronic effects of the butyl group on 3-pyridinamine’s reactivity?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-donating effect of the butyl group. Key parameters:

- HOMO-LUMO gaps : Compare with unsubstituted 3-pyridinamine to predict nucleophilic sites.

- NBO Analysis : Quantifies hyperconjugation between the butyl chain and the aromatic ring, explaining regioselectivity in further reactions .

Basic: What are the recommended storage conditions to maintain 6-butyl-3-pyridinamine’s stability?

Answer:

Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Stability in solution (e.g., DMSO) is limited to 1–2 weeks at –80°C; confirm purity via <sup>1</sup>H NMR before reuse .

Advanced: How can researchers mitigate toxicity risks during in vitro assays involving this compound?

Answer:

Based on GHS classifications for analogous pyridinamines:

- Exposure Control : Use fume hoods, PPE (nitrile gloves, lab coats), and P95 respirators during aerosol-generating steps .

- Ecotoxicity Screening : Perform Daphnia magna acute toxicity assays (EC₅₀) to evaluate environmental impact before disposal .

Basic: What chromatographic methods are optimal for assessing purity in synthesis?

Answer:

- HPLC : Use a C18 column with mobile phase (acetonitrile:water, 60:40) and UV detection at 254 nm. Retention time should match a certified reference standard .

- GC-MS : For volatile derivatives (e.g., silylated samples), monitor for byproducts like unreacted 1-bromobutane .

Advanced: How does the butyl substituent influence the compound’s pharmacokinetic properties in drug discovery contexts?

Answer:

The butyl group enhances lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility. Evaluate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.